molecular formula C18H17N3O2 B5065178 N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide

N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B5065178
M. Wt: 307.3 g/mol
InChI Key: PQYHWBHLGCSTBA-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide is a chemical entity characterized by a central acetamide (B32628) linker connecting an indole-3-yl group to a 3-acetamidophenyl ring. Its molecular structure combines the key features of both indole (B1671886) and acetamide derivatives, suggesting a potential for biological activity that warrants academic exploration.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₁₇N₃O₂
Molecular Weight 307.35 g/mol
CAS Number 792955-92-1

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its widespread presence in natural products and its ability to interact with a variety of biological targets. researchgate.netnih.gov This versatile pharmacophore is a key component in numerous compounds with a broad spectrum of pharmacological activities. researchgate.netnih.gov The structural resemblance of the indole ring to the amino acid tryptophan allows it to participate in various biological processes.

Indole derivatives have been successfully developed into drugs for a range of therapeutic applications, including:

Anticancer agents: The indole scaffold is found in numerous anticancer compounds, some of which function by inhibiting tubulin polymerization or protein kinases. rsc.org

Antiviral compounds: Certain indole derivatives have demonstrated efficacy against a variety of viruses. nih.gov

Anti-inflammatory drugs: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core.

Neurological agents: The neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) are famous examples of biologically crucial indoles.

The significance of the indole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This has made it a focal point for the synthesis of new therapeutic agents. dntb.gov.uarsc.org

The acetamide functional group is a common feature in many biologically active molecules and pharmaceuticals. archivepp.comnih.gov The amide bond is a stable linkage that can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets, such as enzymes and receptors. researchgate.net The incorporation of an acetamide moiety can influence a molecule's solubility, stability, and pharmacokinetic properties. archivepp.com

Acetamide derivatives have been investigated for a wide array of therapeutic applications, including:

Analgesic and Anti-inflammatory Activity: The well-known analgesic paracetamol (acetaminophen) is a prominent example of an acetamide-containing drug. Numerous other acetamide derivatives have been explored for their potential to inhibit cyclooxygenase (COX) enzymes. archivepp.com

Antimicrobial Agents: The acetamide linkage is present in various compounds developed for their antibacterial and antifungal properties. acs.orgnih.gov

Anticonvulsant Effects: Research has shown that certain acetamide derivatives possess anticonvulsant properties. nih.gov

Antioxidant Properties: A number of acetamide derivatives have been synthesized and evaluated for their ability to scavenge free radicals and reduce oxidative stress. researchgate.netmdpi.com

Indole acetamides, which combine the indole scaffold with an acetamide linker, represent a significant class of compounds in medicinal chemistry. nih.govacs.org The synthesis of these compounds often involves the coupling of an indole-containing carboxylic acid with a suitable amine. nih.gov This modular synthesis allows for the creation of large libraries of derivatives with diverse substituents on both the indole ring and the N-phenyl ring of the acetamide.

Research into indole acetamide derivatives has revealed a wide range of biological activities, as highlighted in the table below.

Indole Acetamide Derivative Type Reported Biological Activity Key Findings
2-(1H-indol-3-yl)-N-phenylacetamide derivativesAntihyperglycemic and AntioxidantSome derivatives showed potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion. nih.govacs.org
2-((1H-indol-3-yl)thio)-N-phenyl-acetamidesAntiviral (SARS-CoV-2 RdRp inhibitors)A library of these compounds was tested, with some showing strong inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase. nih.gov
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivativesAnticancerSeveral compounds demonstrated potent anti-proliferative activity against human cancer cell lines. mdpi.com
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivativesAnticancer (Tubulin Polymerization Inhibitors)Certain derivatives exhibited potent activities against various cancer cell lines by inhibiting tubulin polymerization. rsc.org

This compound fits squarely within this landscape. Its structure, featuring an indole-3-acetamide (B105759) core, is analogous to many compounds that have shown significant biological effects. The presence of an additional acetamide group on the phenyl ring is a distinguishing feature that could modulate its biological activity and properties.

While direct research on this compound is not readily found in the public domain, a strong rationale for its academic investigation can be constructed based on the established biological significance of its constituent parts and related molecules.

The primary motivations for studying this compound would include:

Exploring Novel Bioactivities: Given the diverse activities of indole acetamides, from anticancer to antiviral and antihyperglycemic, it is plausible that this compound could exhibit interesting and potentially novel biological effects. rsc.orgnih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound would contribute to the broader understanding of the structure-activity relationships of indole acetamides. Specifically, it would help elucidate the role of the N-(3-acetamidophenyl) substituent in modulating activity.

Potential as a Lead Compound: The indole and acetamide moieties are well-regarded pharmacophores. Their combination in this specific arrangement could yield a lead compound for the development of new therapeutic agents.

Investigating the Impact of the Second Acetamide Group: The presence of an acetamide group on the phenyl ring is a unique feature. Research could explore how this group influences the compound's solubility, metabolic stability, and binding interactions with biological targets compared to other N-phenyl indole acetamides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(22)20-14-5-4-6-15(10-14)21-18(23)9-13-11-19-17-8-3-2-7-16(13)17/h2-8,10-11,19H,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYHWBHLGCSTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Acetamidophenyl 2 1h Indol 3 Yl Acetamide and Analogues

Established Synthetic Pathways for Indole-3-Acetamide (B105759) Core Structures

The indole-3-acetamide framework is a common motif in medicinal chemistry and materials science. Its synthesis is well-documented, utilizing several reliable and adaptable chemical strategies.

The most direct method for synthesizing indole-3-acetamides is the coupling of indole-3-acetic acid (IAA) with a corresponding aniline (B41778) derivative. nih.gov This process involves the activation of the carboxylic acid group of IAA to facilitate nucleophilic attack by the amino group of the aniline, forming a stable amide bond. A variety of coupling reagents have been successfully employed for this purpose.

Common coupling agents and the conditions for their use are summarized below:

Coupling ReagentCatalyst/AdditiveSolventTypical ConditionsRef.
1,1'-Carbonyldiimidazole (B1668759) (CDI)Pyridine (B92270)Acetonitrile (B52724)Room Temperature, 2-24h nih.gov
Dicyclohexylcarbodiimide (B1669883) (DCC)None specifiedChloroform (B151607) (dry)Argon atmosphere researchgate.net
Boric AcidNone specifiedTolueneReflux, 16h nih.gov
1,1'-Carbonyldiimidazole (CDI)4-(Dimethylamino)pyridine (DMAP)Not specified80 °C, 24h rsc.org

The use of 1,1'-carbonyldiimidazole (CDI) is a frequently cited method, where indole-3-acetic acid is first allowed to react with CDI, often with a catalytic amount of pyridine to aid in deprotonation. nih.gov This forms a highly reactive acylimidazolide intermediate, which subsequently reacts with the chosen aniline to yield the final indole-3-acetamide product. nih.gov Other reagents like dicyclohexylcarbodiimide (DCC) are also effective for this transformation. researchgate.net

The synthesis of indole-3-acetamides can be streamlined into a one-pot, multicomponent reaction. nih.gov This approach enhances efficiency by combining all reactants—indole-3-acetic acid, the coupling agent (such as CDI), and the substituted aniline—in a single reaction vessel. nih.gov The reaction proceeds sequentially without the need to isolate intermediates. For instance, indole-3-acetic acid, CDI, and a catalytic amount of pyridine are stirred in acetonitrile, followed by the addition of the aniline derivative to complete the synthesis. nih.gov

The foundational indole (B1671886) ring of the core structure can be synthesized using the Fischer indole synthesis, a classic and versatile reaction discovered in 1883. nih.govwikipedia.org This method produces an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.govwikipedia.org The reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride). nih.govwikipedia.org

The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of phenylhydrazine and a carbonyl compound. wikipedia.org

Isomerization of the phenylhydrazone to its enamine tautomer. wikipedia.org

A orgsyn.orgorgsyn.org-sigmatropic rearrangement occurs after protonation, leading to the formation of a diimine intermediate. wikipedia.org

The intermediate cyclizes to form an aminoacetal, which then eliminates ammonia (B1221849) under acidic catalysis to yield the aromatic indole ring. wikipedia.org

This method can be adapted to produce indole-3-acetic acid itself, a key precursor, by using glutamic acid and phenylhydrazine. wikipedia.org

Targeted Synthesis of N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide

The specific synthesis of this compound involves the direct coupling of its two primary precursors.

The synthesis of the target compound requires two key precursors:

Indole-3-acetic acid (IAA): This is a widely available chemical that can also be synthesized through various routes. One common laboratory method involves the reaction of indole with glycolic acid in the presence of a base at high temperatures (250 °C). orgsyn.orgwikipedia.org Other methods include the hydrolysis of indole-3-acetonitrile (B3204565) or synthesis via the Fischer indole reaction. orgsyn.orgwikipedia.org

N-(3-aminophenyl)acetamide: This precursor is an aromatic amine containing an acetamide (B32628) group. It is typically prepared by the selective reduction of one nitro group of 1,3-dinitrobenzene (B52904) to form 3-nitroaniline, followed by acetylation of the amino group, and finally, reduction of the remaining nitro group.

The core functional group transformation in the final step of the synthesis is the formation of an amide bond between the carboxylic acid of indole-3-acetic acid and the primary amine of N-(3-aminophenyl)acetamide.

While specific optimization data for this compound is not detailed in the provided search results, the reaction conditions can be inferred from general procedures for analogous compounds. For the synthesis of various N-substituted-2-(1H-indol-3-yl)acetamides, the coupling reaction using CDI in acetonitrile is highly effective. nih.gov

To optimize the synthesis, several factors would be considered:

Coupling Agent: The choice of coupling agent (e.g., CDI, DCC, HATU) can significantly impact yield and purity by influencing reaction rate and side products.

Solvent: Anhydrous polar aprotic solvents like acetonitrile or chloroform are typically used to ensure the reactivity of the intermediates. nih.govresearchgate.net

Temperature: Most coupling reactions are initiated at room temperature, but gentle heating may be required to drive the reaction to completion. nih.govrsc.org

Reaction Time: The reaction progress is monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to over 24 hours. nih.gov

Yields for analogous indole-3-acetamide derivatives synthesized via these methods are often high. For example, the synthesis of N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide using the CDI coupling method reported a yield of 89%. nih.gov

Strategies for Derivatization and Analogue Generation

The generation of analogues of this compound is a key strategy for exploring structure-activity relationships. These derivatization approaches can be systematically categorized into three primary areas: modifications to the N-phenyl acetamide portion of the molecule, substitutions directly on the indole's bicyclic core, and more complex alterations that involve adding bridging linkers or incorporating other heterocyclic rings.

A primary strategy for generating analogues involves the modification of the N-phenyl acetamide group. This is most commonly achieved by varying the substituents on the phenyl ring. The general synthetic route involves the reaction of indole-3-acetic acid with a diverse array of substituted anilines. nih.gov

This coupling is often facilitated by a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), in a one-pot reaction. nih.gov The process begins with the activation of indole-3-acetic acid by CDI, which then reacts with the chosen substituted aniline to form the final acetamide derivative. nih.gov This method allows for the introduction of a wide variety of functional groups onto the phenyl ring.

Research has demonstrated the synthesis of analogues with numerous substitutions, including:

Alkyl Groups: Such as methyl (p-tolyl) and dimethyl substitutions at various positions (e.g., 2,4-dimethyl, 2,5-dimethyl). nih.gov

Alkoxy Groups: Long-chain alkoxy groups like octyloxy have been successfully incorporated. nih.gov

Halogens: A wide range of halogenated analogues have been synthesized, featuring fluoro, chloro, bromo, and iodo substituents. nih.govmdpi.com Both mono- and di-substituted haloanilines can be used as starting materials. nih.gov

Trifluoromethyl Groups: The electron-withdrawing trifluoromethyl group has been introduced to create analogues like N-(3-(trifluoromethyl)phenyl) derivatives. mdpi.com

The table below summarizes various substituents that have been incorporated into the phenyl acetamide moiety, based on the corresponding substituted aniline used in the synthesis.

Another significant derivatization strategy focuses on making chemical modifications to the indole ring itself. The indole nucleus is amenable to substitution at several positions, most notably at the N-1 and C-2 positions, leading to a diverse range of analogues. mdpi.comrsc.org

N-1 Position (Indole Nitrogen): Alkylation of the indole nitrogen is a common modification. For instance, N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives have been synthesized, indicating that the indole nitrogen can be readily methylated. rsc.org Classical methods for N-alkylation often involve the use of a strong base like sodium hydride in a solvent such as DMF, followed by the addition of an alkyl halide. rsc.org More modern, one-pot procedures have also been developed that combine Fischer indolisation with subsequent N-alkylation to rapidly generate 1,2,3-trisubstituted indoles. rsc.org

C-2 Position: The C-2 position of the indole ring can also be substituted to generate novel analogues. A notable example is the introduction of a bulky adamantane (B196018) group at this position. mdpi.comnih.gov The synthesis of these compounds can start from a precursor like 2-adamantane-1H-indole, which is then elaborated. nih.gov For example, 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives are prepared by reacting the corresponding 2-adamantyl-indole precursor with oxalyl chloride to form an intermediate, which is then reacted with various amines. nih.gov

The table below provides examples of substitutions made on the indole ring system.

More profound structural modifications involve altering the acetamide linker or attaching additional heterocyclic systems to the core indole structure. These strategies significantly expand the chemical diversity of the compound class.

One approach involves moving the point of attachment of the acetamide group from the C-3 position to the N-1 position of the indole ring. This creates a different structural isomer and has been used in the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. researchgate.net This synthesis involves a condensation reaction between 1H-indole-3-carbaldehyde oxime and 2-chloro acetamide derivatives. researchgate.net

Another strategy is to incorporate new heterocyclic rings. For example, a 1,3,4-oxadiazole (B1194373) ring can be introduced, linked to the indole-3-ylmethyl group. The synthesis of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides is a multi-step process. It begins with the conversion of indole-3-acetic acid into 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with various 2-bromo-N-substituted acetamides to yield the final products. scispace.com This method effectively inserts a 1,3,4-oxadiazole ring and a sulfanyl (B85325) (-S-) bridge into the structure. scispace.com Similarly, other research has focused on introducing thiazole (B1198619) moieties into the N-phenylacetamide scaffold. mdpi.com

The following table outlines examples of these advanced derivatization strategies.

Structure Activity Relationship Sar Investigations of N 3 Acetamidophenyl 2 1h Indol 3 Yl Acetamide Derivatives

Elucidation of Key Pharmacophores and Structural Motifs

The fundamental structure of N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide comprises three critical pharmacophoric components: the indole (B1671886) ring, the acetamide (B32628) linker, and the N-phenylacetamide group. The indole moiety is frequently involved in crucial binding interactions. nih.gov Specifically, the aromatic bicyclic system can participate in π–π stacking interactions with aromatic residues, such as tryptophan (Trp82), in the active site of target proteins like butyrylcholinesterase (BChE). nih.gov Furthermore, the nitrogen atom of the indole ring is a key hydrogen bond donor, capable of forming a hydrogen bond with residues like Histidine (His438), which is considered vital for binding affinity. nih.gov

The acetamide linker connects the indole and phenyl moieties. Its length and flexibility are critical for orienting the two aromatic systems optimally within a binding pocket. mdpi.com The amide functionality itself provides hydrogen bond donor and acceptor sites that contribute to the binding energy.

The N-phenylacetamide portion of the molecule offers a versatile platform for modification. The phenyl ring can engage in hydrophobic and π–π interactions, and its substitution pattern significantly modulates the compound's biological activity. nih.govacs.org The acetamido group on the phenyl ring provides an additional site for hydrogen bonding.

Impact of Substituent Effects on Biological Activity

Systematic investigations into the effects of various substituents on both the phenyl and indole rings have provided a detailed understanding of the SAR for this class of compounds.

The nature, position, and size of substituents on the phenyl ring of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives have a profound impact on their biological activity, as demonstrated in studies of α-amylase inhibition. nih.govacs.org The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can alter the molecule's binding affinity and efficacy. researchgate.net

An unsubstituted phenyl ring serves as a baseline for activity. nih.gov The introduction of alkyl groups, such as methyl, at various positions leads to varied outcomes. A single methyl group at the para-position can slightly reduce activity compared to the unsubstituted compound. nih.gov However, dimethyl substitutions can be more active than mono-methylated or unsubstituted derivatives, suggesting that increased hydrophobic interactions can be beneficial, provided the steric bulk is accommodated by the target's active site. nih.gov For instance, among dimethyl-substituted compounds, a meta, para-disubstitution pattern was found to be moderately active. nih.gov

The introduction of electron-donating alkoxy groups, like a para-methoxy group, has been shown to result in superior activity compared to methyl-substituted derivatives. nih.gov This suggests that the electronic effect of the substituent is a significant factor.

Halogen substituents also play a crucial role. Their electronegativity and size influence the interaction with the target. For example, a para-bromo substituted compound was found to be slightly more active than its meta-bromo counterpart. nih.gov Among various halogenated derivatives, compounds with specific substitutions can exhibit the highest activity within a series, highlighting the importance of both the type of halogen and its position on the phenyl ring. nih.govacs.org

Interactive Table: Effect of Phenyl Ring Substituents on α-Amylase Inhibitory Activity. nih.gov

Compound Phenyl Ring Substituent IC50 (μM)
Unsubstituted H 2.6 ± 0.09
2 4-CH₃ 2.84 ± 0.1
3 3,4-(CH₃)₂ 2.52 ± 0.06
4 2,4-(CH₃)₂ 2.68 ± 0.08
8 4-OCH₃ 2.15 ± 0.1
13 4-Br 2.1 ± 0.1
14 3-Br 2.27 ± 0.04

| 15 | Halogenated | 1.09 ± 0.11 |

While the phenyl ring has been a primary focus for derivatization, modifications to the indole ring also significantly affect biological activity. The integrity of the indole core is often crucial. For example, oxidation to an oxindole (B195798) or reduction to an indoline (B122111) has been shown to decrease BChE inhibition. nih.gov

Substitutions on the indole nitrogen (N1 position) can be detrimental to activity. An N-methyl substitution, for instance, can lead to diminished inhibitory effects. nih.gov This is likely due to the loss of the hydrogen-bonding capability of the indole NH group, which is often a key interaction with the target protein. nih.gov Similarly, introducing a polar 5-hydroxy group on the indole ring has also been reported to reduce activity. nih.gov

However, in other contexts, such as the development of cannabinoid receptor type 2 (CB2) ligands, substitutions at the N1 position with moieties like pentyl or fluoroethoxyethyl groups have been explored to modulate affinity and selectivity. mdpi.comjohnshopkins.edu Furthermore, substitutions at other positions on the indole's benzene (B151609) ring (positions 4, 5, 6, and 7) can fine-tune the activity profile. Studies on other indole derivatives have shown that substitution at position 4 is often the least favorable, while substitutions at positions 5, 6, or 7 can lead to more potent compounds depending on the specific target and the nature of the substituent. researchgate.netmdpi.com For example, in one series of indole-2-carboxylic acid derivatives, a methoxy (B1213986) group at position 7 was found to be the most favorable. researchgate.net

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The molecule is composed of three main planar segments: the indole system, the acetamide group, and the phenyl ring. nih.gov The relative orientation of these groups, defined by torsion and dihedral angles, dictates how the molecule fits into a biological target's binding site.

Rational Design Principles for Enhanced Bioactivity

The SAR data gathered from various studies on this compound and related structures provide a foundation for the rational design of new, more potent, and selective agents. mdpi.com A key principle is the optimization of interactions with the target by modifying the key pharmacophores.

For the phenyl ring, this involves selecting substituents with optimal electronic and steric properties. For instance, incorporating electron-donating groups or specific halogen patterns can enhance potency. nih.gov The design of hybrid molecules, where the core structure is combined with other known pharmacophores, is another effective strategy. nih.gov

Preserving or mimicking the key hydrogen bonding interactions of the indole NH group is often essential. nih.gov While direct N1-substitution can be detrimental, it is sometimes exploited to introduce specific side chains that can access other pockets of the binding site, as seen in the design of tubulin polymerization inhibitors. rsc.orgnih.gov

Computational methods, such as molecular docking, play a significant role in rational design. acs.org By simulating the binding of virtual compounds to a target's crystal structure, researchers can predict binding modes and affinities, helping to prioritize which derivatives to synthesize. acs.org For example, docking studies have confirmed that the NH group of the indole moiety can form a hydrogen bond with key residues like Asp300 in α-amylase, while the phenyl ring engages in π–π interactions with residues such as Trp59. acs.org

Finally, modifying the linker element to control the compound's conformation and to correctly position the key aromatic moieties is a central design principle. nih.gov By carefully considering the interplay between the indole core, the flexible linker, and the substituted phenyl ring, it is possible to design novel derivatives with enhanced biological activity for a range of therapeutic targets.

Molecular and Cellular Mechanisms of Action of N 3 Acetamidophenyl 2 1h Indol 3 Yl Acetamide

Investigation of Cellular Pathway Modulation

The indole (B1671886) nucleus is a prominent feature in numerous biologically active compounds, and its derivatives are known to modulate a range of cellular processes. The following sections explore the potential mechanisms of N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide based on the activities of structurally related molecules.

Cell Apoptosis Induction and Cell Cycle Arrest

While direct studies on this compound are not extensively available, the induction of apoptosis (programmed cell death) and arrest of the cell cycle are established mechanisms of action for various indole derivatives. For instance, certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.govrsc.org Another related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, has also been demonstrated to induce apoptosis in melanoma cells. nih.gov The general mechanism for indole compounds often involves the modulation of pro-survival pathways, leading to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins. mdpi.com

Inhibition of Key Enzyme Activities (e.g., α-amylase, Heme Oxygenase)

The indole-3-acetamide (B105759) framework has been identified as a promising scaffold for the development of enzyme inhibitors. A series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives have demonstrated inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism. nih.gov The inhibitory potential of these compounds is influenced by the nature and position of substituents on the phenyl ring. nih.gov Although specific data for this compound is not yet available, its structural similarity suggests a potential for interaction with various enzymatic targets.

Modulation of Protein Polymerization (e.g., Tubulin)

Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a key strategy in anticancer drug development. Certain indole derivatives have been designed and synthesized as tubulin polymerization inhibitors. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to inhibit tubulin polymerization, a mechanism consistent with colchicine. nih.govrsc.org This activity is a potential area of investigation for this compound.

Receptor Interaction and Signaling Pathway Disruption

The biological activities of indole derivatives are often mediated through their interaction with specific cellular receptors and the subsequent disruption of signaling pathways. For example, indole-3-acetic acid, a related indole compound, has been shown to modulate the TLR4/NF-κB/Caspase-3 pathway. mdpi.com While the specific receptor interactions and signaling pathways affected by this compound have not been elucidated, the indole core provides a structural basis for potential interactions with a variety of receptors.

Pre-clinical Biological Activities and Mechanistic Insights

The diverse biological activities of indole derivatives have been a subject of extensive pre-clinical research. These studies provide insights into the potential therapeutic applications of this class of compounds.

Anti-inflammatory Actions

Indole derivatives have demonstrated significant anti-inflammatory properties in various pre-clinical models. nih.gov Indole-3-acetic acid, for instance, has been shown to possess anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. mdpi.commdpi.comfrontiersin.org Another related compound, N-(2-hydroxy phenyl) acetamide (B32628), has also been shown to inhibit inflammation-related cytokines in an animal model of arthritis. nih.gov These findings suggest that this compound may also possess anti-inflammatory activity, potentially through the modulation of inflammatory signaling pathways and cytokine production.

Antioxidant Properties and Reactive Oxygen Species Scavenging

This compound belongs to a class of indole derivatives that have demonstrated notable antioxidant capabilities. These compounds are recognized for their ability to protect cells from the detrimental effects of reactive oxygen species (ROS). An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in numerous diseases.

Studies on various indole-2 and 3-carboxamides have shown their potential to scavenge different types of ROS. Using methods like chemiluminescence and electron spin resonance spin trapping, researchers have observed the reactivity of these indole derivatives towards superoxide (B77818) radicals (O₂•-), hydroxyl radicals (HO•), and singlet oxygen (¹O₂). For instance, at a concentration of 0.5 mmol/L, certain indole derivatives were found to inhibit the formation of DMPO-•OH radicals by 7-37%. Furthermore, a decrease of approximately 13-70% in the chemiluminescence sum from a superoxide radical generating system was observed in the presence of 1 mmol/L of these indole derivatives. nih.gov

The antioxidant activity of these compounds is crucial as it can mitigate cellular damage, a key factor in the pathogenesis of many chronic diseases. nih.gov The ability of this compound and related compounds to neutralize free radicals underscores their potential as protective agents against oxidative stress-related pathologies. nih.gov

Table 1: Reactive Oxygen Species Scavenging Activity of Indole Derivatives

Reactive Oxygen Species (ROS) Generating System Inhibition Range/Decrease in Signal Concentration of Indole Derivative
Hydroxyl Radicals (HO•) Fenton reaction (Co-EDTA/H₂O₂) 7-37% inhibition of DMPO-•OH radical formation 0.5 mmol/L
Singlet Oxygen (¹O₂) Acetonitrile (B52724) + H₂O₂ ~20% inhibition of TEMPO radical 0.5 mmol/L
Superoxide Radicals (O₂•-) Potassium superoxide (KO₂) 13-70% decrease in chemiluminescence sum 1 mmol/L

This table summarizes the observed antioxidant activity of selected indole derivatives against various reactive oxygen species. Data sourced from a study on N-substituted indole-2 and 3-carboxamides. nih.gov

Antihyperglycemic Effects

Derivatives of 2-(1H-indol-3-yl)-N-phenylacetamide have been investigated for their potential as antihyperglycemic agents. A series of synthesized indole-3-acetamides demonstrated significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, these compounds can help to lower postprandial blood glucose levels, a key therapeutic strategy in managing diabetes mellitus.

In one study, all 24 synthesized derivatives displayed good to excellent inhibition against α-amylase, with some compounds exhibiting potential comparable to the standard drug, acarbose. Molecular docking studies further elucidated the binding interactions of these compounds within the active site of the α-amylase enzyme, providing a rationale for their inhibitory activity. nih.gov This dual action of antihyperglycemic and antioxidant effects suggests that these indole derivatives could be valuable leads in the development of new treatments for diabetes. nih.gov

Antiviral Activities (e.g., against RSV)

Certain derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide have been identified as novel inhibitors of human respiratory syncytial virus (RSV) in in vitro studies. nih.govnih.gov RSV is a primary cause of lower respiratory tract infections, and currently, there are limited effective antiviral treatments available. nih.gov

Research has shown that these indole derivatives can inhibit RSV replication through different mechanisms. For example, one derivative was found to act as a membrane fusion inhibitor, while another functioned at the stage of RSV genome replication/transcription. nih.govnih.gov Despite their promising in vitro activity, these specific derivatives did not show inhibitory effects on RSV infection in animal models, which was attributed to their rapid metabolism in vivo. nih.govnih.gov This highlights the need for further structural modifications to improve their pharmacokinetic properties and in vivo efficacy. nih.gov

Anticancer Potential in In Vitro Models

Indole derivatives, including this compound and related structures, have shown significant anticancer potential in various in vitro models. These compounds have been evaluated against a range of cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce cell death.

The anticancer activity of these indole-based compounds often involves the inhibition of specific molecular targets that are crucial for cancer cell survival and proliferation. For instance, certain indole derivatives have been designed as inhibitors of tubulin polymerization. By disrupting the formation of microtubules, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. rsc.org

In another study, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and showed potent anti-proliferative activity against human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One of the most potent compounds was found to induce apoptosis in HepG2 cells through a caspase-8-dependent pathway. mdpi.com

Table 2: In Vitro Anticancer Activity of Selected Indole Derivatives

Compound Type Cancer Cell Line(s) Observed Effect Potential Mechanism of Action
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides HeLa, MCF-7, HT-29 Inhibition of cell proliferation, induction of apoptosis Inhibition of tubulin polymerization, G2/M cell cycle arrest
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides HeLa, MCF7, HepG2 Anti-proliferative activity, induction of apoptosis Caspase-8-dependent apoptosis
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivatives Melanoma, Pancreatic cancer, Chronic myeloid leukemia Cell death Induction of apoptosis and autophagy

This table provides a summary of the in vitro anticancer activities and potential mechanisms of action for various indole-based compounds. rsc.orgmdpi.comnih.gov

Beyond direct cytotoxicity to cancer cells, some indole derivatives have been shown to modulate the tumor microenvironment. For example, a study on (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (a related compound) demonstrated its ability to reshape the tumor microenvironment in a colon cancer model. This included a decrease in the accumulation of myeloid-derived suppressor cells and an increase in tumor-infiltrating lymphocytes, suggesting an immunomodulatory effect that could contribute to its antitumor activity. scielo.br

Antimicrobial Efficacy

The indole nucleus is a common scaffold in compounds exhibiting antimicrobial properties. Various derivatives of this compound have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

Indole-3-acetamido-polyamines have been investigated as potential antimicrobial agents and as adjuvants to enhance the activity of existing antibiotics. mdpi.com Additionally, other heterocyclic carboxamides containing the indole moiety have demonstrated activity as antimicrobial agents. derpharmachemica.com The broad-spectrum potential of these compounds makes them promising candidates for the development of new antimicrobial therapies.

Phenotypic Screening and High-Throughput Assay Development

Comprehensive searches of scientific literature and databases have revealed a notable absence of specific studies focused on the phenotypic screening or the development of high-throughput assays for the compound this compound. While the broader class of indole-3-acetamide derivatives has been subject to various screening campaigns for a range of therapeutic targets, data pertaining specifically to this molecule is not currently available in the public domain.

Phenotypic screening, an approach that assesses the effects of compounds on cellular or organismal phenotypes, is a powerful tool in drug discovery for identifying molecules with novel mechanisms of action. This method is particularly valuable when the specific molecular target is unknown or when targeting complex biological pathways. High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a particular biological pathway or target.

Despite the application of these techniques to structurally related compounds, there are no published research findings detailing the results of this compound in such assays. Consequently, there are no data tables or detailed research findings to report regarding its activity in phenotypic or high-throughput screens. The potential biological activities and molecular targets of this specific compound remain to be elucidated through future screening and research efforts.

Computational Chemistry and in Silico Approaches for N 3 Acetamidophenyl 2 1h Indol 3 Yl Acetamide

Molecular Docking Studies and Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for predicting the binding mode and affinity of a ligand, offering insights into its potential biological activity.

For indole (B1671886) derivatives, molecular docking has been widely used to explore their interactions with various biological targets. For instance, studies on indole-3-acetamide (B105759) derivatives have been conducted to investigate their binding modes within the active site of enzymes like α-amylase, a target for diabetes. nih.gov Similarly, docking simulations have helped to clarify the binding mechanisms of other indole compounds with targets such as the antimicrobial peptide Btd-2, the JAK-3 protein, and the colchicine-binding site of tubulin in cancer research. thesciencein.orgnih.govnih.gov These studies demonstrate the utility of docking in structure-based drug design, helping to rationalize the activity of existing compounds and guide the design of new, more potent ones. nih.govjocpr.com

Ligand-Protein Interaction Analysis

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the protein's active site residues. These interactions, which stabilize the ligand-protein complex, primarily include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

In studies of related indole-acetamide compounds, specific interactions have been identified as key to their biological activity. For example, in the docking of indole-3-acetamide derivatives with α-amylase, the NH group of the indole moiety was found to form a crucial hydrogen bond with the residue Asp300, while the phenyl ring engaged in π-π interactions with Trp59. nih.gov For other indole derivatives targeting different proteins, hydrogen bonding and hydrophobic interactions with specific amino acid residues in the binding pocket have been consistently shown to be vital for their inhibitory action. nih.govmdpi.com The analysis of these interactions provides a structural basis for the molecule's activity and can explain differences in potency among a series of related compounds. researchgate.net

Binding Affinity Estimation

Molecular docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A lower (more negative) score generally indicates a stronger and more favorable binding interaction. This estimation is valuable for ranking potential drug candidates and prioritizing them for further experimental testing.

While specific binding affinity data for N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide is not available in the cited literature, studies on analogous compounds provide examples of typical docking scores. For a series of indole-based diaza-sulphonamides docked against the JAK-3 protein, binding affinities ranged from -8.8 to -9.7 kcal/mol. nih.gov Another study on indole derivatives targeting the CDK-5 enzyme reported a docking score of -8.34 kcal/mol for the most promising compound. mdpi.com These values illustrate the quantitative output of docking studies used to predict ligand efficacy.

Compound ClassProtein TargetRange of Binding Affinities (kcal/mol)Reference
Indole-based diaza-sulphonamidesJAK-3 protein-8.8 to -9.7 nih.gov
Indole-azine derivativesCDK-5 enzyme-8.34 (for lead compound) mdpi.com
Indole derivativesHCK protein-13.42 (for lead compound) mdpi.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of a molecule. These methods provide fundamental insights into molecular geometry, stability, and reactivity, which are essential for understanding its chemical behavior and interaction with biological systems.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to determine the most stable three-dimensional conformation of a molecule, known as its optimized geometry. researchgate.netjoaquinbarroso.comscm.com This process is a crucial first step in many computational studies, as the accuracy of subsequent analyses like molecular docking depends on having a realistic and low-energy structure of the ligand. researchgate.net

For various acetamide (B32628) and indole derivatives, DFT calculations, often using the B3LYP hybrid functional, have been successfully applied to optimize their geometries. researchgate.netresearchgate.net These optimized structures provide precise bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from X-ray crystallography, thereby validating the computational approach. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical stability and reactivity. researchgate.net

FMO analysis of N-phenylacetamide and indole derivatives has been used to calculate HOMO and LUMO energies and their corresponding energy gaps. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule and its potential to interact with biological receptors. pku.edu.cn

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
7-azaindole derivative (monomer)-6.0-1.24.8 researchgate.net
Indole-6.2-1.15.1 researchgate.net

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of drug discovery, MD simulations are applied to ligand-protein complexes, often generated from molecular docking, to assess their stability and explore the dynamic nature of their interactions. nih.gov

In Silico Prediction of Potential Biological Targets

The identification of biological targets is a critical first step in understanding the therapeutic potential of a compound. For this compound, various in silico techniques can be employed to predict its interactions with a wide array of proteins, including receptors, enzymes, and ion channels. These methods typically involve comparing the structure of the compound to databases of known ligands and their targets.

While direct computational studies on this compound are not extensively available in the public domain, research on analogous structures provides valuable insights into its potential biological activities. For instance, derivatives of the indole-3-acetamide scaffold have been investigated for various therapeutic applications. Molecular docking studies on a series of indole-3-acetamides have suggested their potential as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism, indicating a possible role in managing hyperglycemia. nih.gov

Furthermore, virtual screening and structure-based optimization of N-phenyl-2-(N-phenylphenylsulfonamido)acetamides, which share the N-phenyl-acetamide moiety, have led to the identification of inverse agonists for the Retinoic acid receptor-related orphan receptor γ (RORγ). nih.gov RORγ is a key regulator of immune responses and is considered a promising target for autoimmune diseases. nih.gov

Based on studies of structurally related compounds, a list of potential, though currently hypothetical, biological targets for this compound can be compiled.

Table 1: Potential Biological Targets for this compound Based on Analog Studies

Target ClassSpecific TargetPotential Therapeutic AreaReference
Enzymesα-AmylaseDiabetes nih.gov
Nuclear ReceptorsRORγAutoimmune Diseases nih.gov
KinasesBCR-ABL1Cancer mdpi.com
G-protein coupled receptorsCannabinoid Receptor 2 (CB2)Pain, Inflammation nih.gov

It is important to note that these are predictive targets based on computational analyses of similar compounds and require experimental validation to confirm any biological activity of this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Studies on related indole derivatives have successfully employed pharmacophore modeling to understand their structure-activity relationships (SAR). For example, a pharmacophore model for indol-3-ylglyoxylamide derivatives identified key lipophilic clefts and a hydrogen bond donor moiety as crucial for their biological activity. mdpi.com

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the defined features. This approach can lead to the discovery of new molecules with similar biological activities. For this compound, a hypothetical pharmacophore model could be constructed based on its chemical structure.

Table 2: Hypothetical Pharmacophore Features of this compound

FeatureDescription
Aromatic Ring (AR1)Indole ring system
Aromatic Ring (AR2)Acetamidophenyl ring
Hydrogen Bond Donor (HBD1)Indole N-H
Hydrogen Bond Donor (HBD2)Amide N-H (acetamido group)
Hydrogen Bond Donor (HBD3)Amide N-H (linker)
Hydrogen Bond Acceptor (HBA1)Carbonyl oxygen (acetamide)
Hydrogen Bond Acceptor (HBA2)Carbonyl oxygen (linker)
Hydrophobic Center (HY)Phenyl ring

This hypothetical model could then be utilized in virtual screening protocols. The general workflow for such a process would involve:

Database Preparation: A large database of chemical compounds is prepared, often containing millions of molecules.

Pharmacophore-Based Screening: The database is screened against the pharmacophore model to identify molecules that fit the defined 3D arrangement of features.

Molecular Docking: The hits from the pharmacophore screening are then subjected to molecular docking simulations to predict their binding affinity and orientation within the active site of a potential biological target.

ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-ranked compounds are predicted to assess their drug-likeness.

Hit Selection: Based on the screening and prediction results, a manageable number of promising candidates are selected for experimental validation.

Through such computational strategies, the therapeutic potential of this compound and structurally related compounds can be systematically explored, accelerating the process of drug discovery and development.

Spectroscopic and Crystallographic Elucidation of N 3 Acetamidophenyl 2 1h Indol 3 Yl Acetamide Structure

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental IR spectra detailing characteristic vibrational frequencies (e.g., N-H, C=O stretches) or UV-Vis spectra showing absorption maxima (λmax) for N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide have been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

The mass spectrum, including the molecular ion peak and the pattern of fragmentation which would confirm the compound's molecular weight and structural components, is not available.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound has not been found. Consequently, information regarding its solid-state structure, such as the crystal system, space group, and unit cell dimensions, is unknown.

Crystal Packing and Intermolecular Interactions:In the absence of a crystal structure, a description of intermolecular forces like hydrogen bonding and C-H···π interactions that dictate the crystal packing is not possible.

Further research or de novo synthesis and characterization would be required to generate the specific data needed to complete the requested detailed analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules and the nature of the forces that govern the crystal's stability. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal.

While a specific crystallographic study and Hirshfeld surface analysis for this compound is not available in the cited literature, an examination of closely related indoleacetamide derivatives provides insight into the expected intermolecular interactions. For instance, the analysis of similar structures reveals the prevalence of hydrogen bonds and other weak interactions that are crucial for the supramolecular assembly.

The analysis typically involves mapping various properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.

A hypothetical breakdown of the contributions of various intermolecular contacts for this compound, based on analyses of similar compounds, is presented in the interactive data table below. This table illustrates the anticipated prevalence of different interactions that would stabilize the crystal lattice.

Intermolecular ContactPercentage Contribution to Hirshfeld Surface
H···H~45-50%
O···H / H···O~20-25%
C···H / H···C~20-25%
N···H / H···N~5-10%
C···C~1-5%
Other<1%

This table can be sorted to highlight the most and least significant interactions. The predominance of H···H contacts is a common feature in organic molecules, reflecting the high abundance of hydrogen atoms on the molecular surface. The significant contributions from O···H and C···H contacts underscore the importance of hydrogen bonding and weaker C-H···π interactions in dictating the molecular packing. The N···H contacts would be indicative of the specific hydrogen bonds involving the amide and indole (B1671886) nitrogen atoms. The C···C contacts would represent the π-π stacking interactions between the aromatic rings. A detailed Hirshfeld surface analysis of this compound, once its crystal structure is determined, would provide precise quantitative data on these crucial intermolecular forces.

Future Research Directions for N 3 Acetamidophenyl 2 1h Indol 3 Yl Acetamide in Advanced Chemical Biology

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide and its analogs is foundational to any further research. While classical methods involving the coupling of indole-3-acetic acid with substituted anilines are established, future research should focus on developing more efficient and sustainable synthetic routes. nih.gov

Key areas of exploration include:

Multi-component Reactions: Designing one-pot reactions that combine multiple starting materials to form the target compound in a single step can significantly improve efficiency and reduce waste. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive alternative to traditional batch processes.

Green Chemistry Principles: The use of environmentally benign solvents, catalysts, and reagents should be prioritized to minimize the environmental impact of the synthesis. This includes exploring enzymatic catalysis and reactions in aqueous media.

Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields for the synthesis of indole (B1671886) derivatives.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Considerations
Classical Coupling Well-established, reliable for small-scale synthesis.Often requires coupling reagents that can be wasteful.
Multi-component Reactions High atom economy, reduced number of purification steps.Requires careful optimization of reaction conditions.
Flow Chemistry Enhanced safety, precise control over reaction parameters, easy scalability.Requires specialized equipment.
Green Chemistry Reduced environmental impact, use of renewable resources.May require development of new catalytic systems.
Microwave-Assisted Synthesis Rapid reaction times, potential for higher yields.Scalability can be a challenge.

Advanced SAR Studies through Combinatorial Chemistry and Library Synthesis

To explore the full therapeutic potential of this compound, comprehensive structure-activity relationship (SAR) studies are essential. Combinatorial chemistry and parallel synthesis are powerful tools for generating large libraries of analogs for high-throughput screening. nih.gov

Future SAR studies should focus on systematic modifications of the core scaffold:

Indole Ring Substitutions: Introducing various substituents at different positions of the indole nucleus can modulate the compound's electronic and steric properties, potentially influencing its biological activity.

Acetamide (B32628) Linker Modifications: The length and rigidity of the acetamide linker can be altered to optimize the compound's binding to its biological target.

Phenyl Ring Diversification: A wide range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can be introduced onto the phenyl ring to probe the impact on activity and selectivity. nih.gov

The synthesis of a focused library of compounds will allow for the identification of key structural features required for potent and selective biological activity.

Deeper Mechanistic Characterization at the Molecular Level

Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Based on the activities of related indole-acetamide derivatives, several potential molecular targets can be investigated.

Potential avenues for mechanistic studies include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein(s) that the compound interacts with. Potential targets, based on related compounds, could include PfATP4 in parasites, tubulin in cancer cells, or viral RNA-dependent RNA polymerase (RdRp). deakin.edu.aursc.orgnih.gov

Enzyme Inhibition Assays: If the target is an enzyme, detailed kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). mdpi.com

Biophysical Techniques: Methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography can be used to characterize the binding affinity and interaction of the compound with its target at the molecular level.

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways can provide further insights into its mechanism of action. This could involve studying its effects on cell cycle progression, apoptosis, or autophagy. rsc.orgnih.gov

Development of Advanced In Vitro and In Vivo Pre-clinical Models

To evaluate the therapeutic potential of this compound, robust and relevant pre-clinical models are necessary.

Future research should involve a tiered approach to testing:

In Vitro Models: A broad panel of cell lines, including cancer cell lines (e.g., HeLa, MCF-7, HT-29, HepG2), and infectious disease models (e.g., Plasmodium falciparum, respiratory syncytial virus, SARS-CoV-2) should be used for initial screening. rsc.orgnih.govsemanticscholar.orgmdpi.com

3D Cell Culture Models: Spheroids and organoids can provide a more physiologically relevant environment for testing the compound's efficacy and toxicity compared to traditional 2D cell cultures.

In Vivo Models: Promising analogs should be evaluated in animal models of disease. For example, if the compound shows anticancer activity, it could be tested in xenograft mouse models. nih.gov If it demonstrates antimalarial properties, a Plasmodium berghei mouse model could be utilized. nih.gov

The data generated from these models will be critical for establishing a proof-of-concept for the compound's therapeutic utility.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of compound properties. nih.govnih.gov

AI and ML can be applied to the development of this compound in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help to predict the biological activity of novel analogs based on their chemical structure, thereby guiding the design of more potent compounds. nih.gov

Virtual Screening: ML-based models can be used to screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target. mdpi.com

De Novo Drug Design: Generative models can be employed to design novel molecules with desired properties from scratch. nih.gov

ADMET Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

AI/ML ApplicationPotential Impact
QSAR Modeling Accelerates the identification of lead compounds by predicting activity.
Virtual Screening Reduces the time and cost of high-throughput screening.
De Novo Design Enables the exploration of novel chemical space.
ADMET Prediction Improves the success rate of drug candidates in clinical trials.

Investigation of this compound as a Probe for Biological Pathways

Small molecules with well-defined biological activities can serve as valuable tools for dissecting complex biological pathways. If this compound is found to have a specific and potent biological effect, it could be developed as a chemical probe.

Future research in this area would involve:

Characterization of Specificity: Demonstrating that the compound interacts selectively with its intended target is crucial for its use as a probe.

Development of a "Negative Control": Synthesizing a structurally similar but inactive analog is important for validating that the observed biological effects are due to the specific interaction of the probe with its target.

Application in Biological Studies: Using the probe to investigate the role of its target protein in various cellular processes and disease models.

Potential as a Starting Point for Lead Optimization in Pre-discovery Research

The this compound scaffold represents a promising starting point for lead optimization programs. The diverse biological activities reported for related indole-acetamides, including antimalarial, anticancer, antiviral, and antihyperglycemic properties, suggest that this core structure is a "privileged scaffold" in medicinal chemistry. nih.govdeakin.edu.aursc.orgnih.govsemanticscholar.org

Future research should focus on optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing, guided by the principles outlined in the preceding sections, could ultimately lead to the development of a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-acctamidophenyl)-2-(1H-indol-3-yl)acetamide, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The compound is typically synthesized via acylative coupling between indole derivatives and acetamide intermediates. For example, indole-3-acetic acid derivatives can react with 3-acetamidoaniline in the presence of coupling agents like EDCI/HOBt under anhydrous conditions. Optimization strategies include:

  • Temperature control : Reactions performed at 0–5°C to minimize side reactions (e.g., over-acylation) .
  • Catalyst selection : Use of pyridine or DMAP to enhance nucleophilicity of the amine group .
  • Purification : Flash chromatography (e.g., EtOAc/hexane gradients) or recrystallization from ethanol to isolate the product .
    • Key parameters : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks for indole NH (~10.5 ppm), acetamide protons (~2.1 ppm), and aromatic resonances (6.8–7.5 ppm). Coupling constants (e.g., J = 8.0 Hz for adjacent aromatic protons) validate regiochemistry .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., calculated m/z 322.1432) .
  • IR spectroscopy : Detect carbonyl stretches (~1650 cm⁻¹ for acetamide) and indole N-H bends (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its bioactivity?

  • Approach :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the phenyl ring to modulate binding affinity. Compare analogs like N-(4-chlorophenyl)-2-(indol-3-yl)acetamide ( ) for potency shifts .
  • Enzymatic assays : Test inhibition of targets (e.g., CYP51 in Trypanosoma cruzi) using recombinant proteins and IC50 determination .
  • Computational docking : Use AutoDock or Schrödinger to predict interactions with catalytic sites (e.g., heme coordination in CYP51) .
    • Data interpretation : Correlate logP values (e.g., 3.66–3.75) with membrane permeability using Caco-2 cell models .

Q. How can discrepancies in reported biological activity data across studies be resolved?

  • Root causes : Variability in assay conditions (e.g., pH, serum concentration) or compound purity.
  • Mitigation strategies :

  • Standardized protocols : Use WHO-recommended assays (e.g., microplate Alamar Blue for antiparasitic activity) .
  • Comparative analysis : Cross-validate results with structurally similar compounds (e.g., N-(2-methoxyethyl)-2-(indol-3-yl)acetamide in ).
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers .

Q. What computational strategies are employed to predict interactions with enzymatic targets like CYP51?

  • Molecular docking : Use Glide (Schrödinger) or GOLD to simulate binding poses. Key interactions include:

  • Hydrogen bonding between acetamide carbonyl and heme propionate groups .
  • π-π stacking of indole rings with phenylalanine residues in the active site .
    • MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (e.g., GROMACS) to assess residence time .

Q. What are the challenges in achieving regioselectivity during indole ring functionalization?

  • Issue : Competing reactions at C2, C3, and C5 positions due to indole’s electron-rich nature.
  • Solutions :

  • Directed metalation : Use Pd(OAc)₂ with directing groups (e.g., sulfonamides) to favor C3 substitution .
  • Iodine(III) mediators : Achieve selective C5 amination via hypervalent iodine intermediates (e.g., PhI(OAc)₂) .
  • Protection strategies : Temporarily block reactive sites with Boc groups, followed by deprotection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.